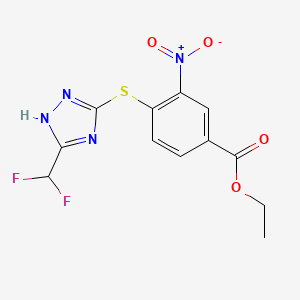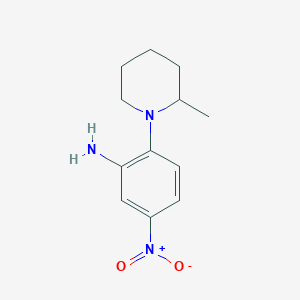
2-(2-Methylpiperidin-1-yl)-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpiperidin-1-yl)-5-nitroaniline is a chemical compound that features a piperidine ring substituted with a methyl group and a nitroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitroaniline typically involves the reaction of 2-methylpiperidine with 5-nitroaniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often involving heating and stirring to ensure complete reaction. The reaction may proceed through nucleophilic substitution, where the piperidine nitrogen attacks the aniline ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(2-Methylpiperidin-1-yl)-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Methylpiperidin-1-yl)-5-aminobenzene, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学的研究の応用
2-(2-Methylpiperidin-1-yl)-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-(2-Methylpiperidin-1-yl)-5-nitroaniline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, altering their activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins, influencing their function.
類似化合物との比較
Similar Compounds
2-(2-Methylpiperidin-1-yl)-5-aminobenzene: A reduced form of the compound with an amine group instead of a nitro group.
2-(2-Methylpiperidin-1-yl)-4-nitroaniline: A positional isomer with the nitro group in a different position.
2-(2-Ethylpiperidin-1-yl)-5-nitroaniline: A derivative with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
2-(2-Methylpiperidin-1-yl)-5-nitroaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a nitro group and a piperidine ring provides a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-(2-methylpiperidin-1-yl)-5-nitroaniline |
InChI |
InChI=1S/C12H17N3O2/c1-9-4-2-3-7-14(9)12-6-5-10(15(16)17)8-11(12)13/h5-6,8-9H,2-4,7,13H2,1H3 |
InChIキー |
CCLQBIFICDPWRA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11788619.png)



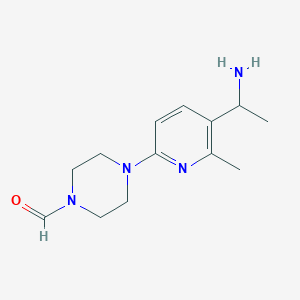
![2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)
![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
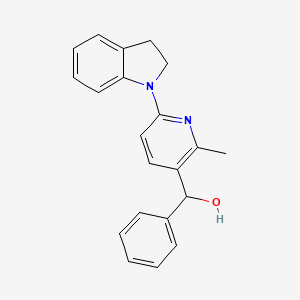
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
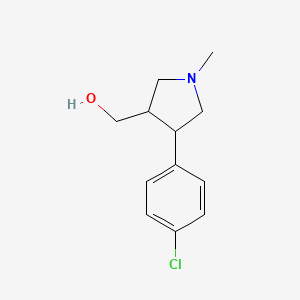


![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)
